Pentamethyldisiloxane
Overview
Description
Pentamethyldisiloxane is an organosilicon compound with the chemical formula C5H16OSi2. It is a colorless, volatile liquid that is not miscible with water. This compound is primarily used in organic synthesis and as a reagent in various chemical reactions .
Mechanism of Action
Target of Action
Pentamethyldisiloxane is an organosilicon compound It is known to be used as a source of the trimethylsilyl functional group in organic synthesis .
Mode of Action
The mode of action of this compound is primarily through its role in the synthesis of siloxane-polyether copolymer surfactants . It provides the trimethylsilyl functional group, which is a crucial component in various organic synthesis processes .
Biochemical Pathways
It plays a significant role in the synthesis of siloxane-polyether copolymer surfactants , which can interact with various biochemical pathways depending on their specific structure and function.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role in the synthesis of other compounds. For instance, in the production of siloxane-polyether copolymer surfactants, it can influence the properties of the resulting surfactant, which can have various effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it is sensitive to moisture , which can affect its reactivity and stability. Furthermore, its solubility in different solvents can influence its action and efficacy in various environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentamethyldisiloxane can be synthesized through the reaction of potassium trimethylsilanolate with dimethylchlorosilane in anhydrous tetrahydrofuran. The reaction is carried out at room temperature for one hour, followed by filtration, concentration, and extraction with ether to obtain high-purity this compound .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through distillation and other separation techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Pentamethyldisiloxane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form siloxane-based compounds.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can undergo substitution reactions where one or more of its methyl groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds
Major Products Formed
Oxidation: Siloxane-based compounds.
Reduction: Silane-based compounds.
Substitution: Various organosilicon compounds depending on the substituents used
Scientific Research Applications
Pentamethyldisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a source of the trimethylsilyl functional group
Biology: Utilized in the synthesis of biologically active compounds and as a protective group in peptide synthesis
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices
Industry: Employed in the production of siloxane-polyether copolymer surfactants and as a precursor in the manufacture of silicone-based materials
Comparison with Similar Compounds
Similar Compounds
Hexamethyldisiloxane: Another organosilicon compound with similar properties but different reactivity.
Tetramethyldisiloxane: A simpler siloxane compound with fewer methyl groups.
Heptamethyltrisiloxane: A larger siloxane compound with additional silicon and oxygen atoms
Uniqueness
Pentamethyldisiloxane is unique due to its specific balance of volatility, reactivity, and stability. Its ability to act as a source of the trimethylsilyl functional group makes it particularly valuable in organic synthesis and industrial applications .
Properties
InChI |
InChI=1S/C5H15OSi2/c1-7(2)6-8(3,4)5/h1-5H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKFPAQLGOOCNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15OSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883673 | |
Record name | Disiloxane, 1,1,1,3,3-pentamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1438-82-0 | |
Record name | Pentamethyldisiloxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disiloxane, 1,1,1,3,3-pentamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disiloxane, 1,1,1,3,3-pentamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentamethyldisiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.430 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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